Methyl 5-hydroxy-6-methoxypicolinate
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Overview
Description
Methyl 5-hydroxy-6-methoxypicolinate is a chemical compound belonging to the class of picolinates. It is a derivative of picolinic acid and is known for its biological activity and potential therapeutic effects. The compound has a molecular formula of C8H9NO4 and a molecular weight of 183.16 g/mol . It is characterized by the presence of a hydroxyl group at the 5-position and a methoxy group at the 6-position on the picolinic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-hydroxy-6-methoxypicolinate typically involves the esterification of 5-hydroxy-6-methoxypicolinic acid. One common method includes the reaction of 5-hydroxy-6-methoxypicolinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-hydroxy-6-methoxypicolinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Formation of 5-keto-6-methoxypicolinate.
Reduction: Formation of 5-hydroxy-6-methoxypicolinate alcohol.
Substitution: Formation of various substituted picolinates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-hydroxy-6-methoxypicolinate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-hydroxy-6-methoxypicolinate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxyl and methoxy groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Methyl 5-hydroxy-6-methoxypicolinate can be compared with other similar compounds such as:
Methyl 6-methoxypicolinate: Lacks the hydroxyl group at the 5-position, resulting in different chemical and biological properties.
Methyl 5-hydroxy-2-methoxypicolinate: Has the methoxy group at the 2-position instead of the 6-position, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 5-hydroxy-6-methoxypyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-7-6(10)4-3-5(9-7)8(11)13-2/h3-4,10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCYYENRSMPBTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C(=O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719124 |
Source
|
Record name | Methyl 5-hydroxy-6-methoxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256791-78-2 |
Source
|
Record name | Methyl 5-hydroxy-6-methoxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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